4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiophene ring, a quinoline moiety, and a pyridine ring
Properties
IUPAC Name |
4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S2/c1-4-16-12-17(24(31-16)30-5-2)21-20(23(29)27-15-8-7-11-25-13-15)14(3)26-18-9-6-10-19(28)22(18)21/h7-8,11-13,21,26H,4-6,9-10H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGBGPUVKBXWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476483-15-5 | |
| Record name | 4-[5-ETHYL-2-(ETHYLSULFANYL)-3-THIENYL]-2-METHYL-5-OXO-N-(3-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through multi-step organic synthesis. One common approach involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors such as ethyl acetoacetate and ethyl mercaptan. The reaction typically involves cyclization and sulfur incorporation under acidic conditions.
Quinoline Moiety Synthesis: The quinoline moiety can be synthesized using the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling Reactions: The thiophene and quinoline intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the desired compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinoline moiety, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Ethyl-2-(methylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Uniqueness
The uniqueness of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Biological Activity
The compound 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure features a hexahydroquinoline core combined with thiophene and pyridine moieties, suggesting diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 478.66 g/mol. The presence of functional groups such as carboxamide and ethylthio enhances its chemical reactivity and may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 478.66 g/mol |
| Molecular Formula | C25H30N2O2S2 |
| Key Functional Groups | Carboxamide, Ethylthio |
Biological Activities
Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities including:
- Anticancer Activity : Compounds in this class have been shown to inhibit cancer cell proliferation. For instance, related structures have demonstrated IC50 values in the micromolar range against various cancer cell lines.
- Antimicrobial Properties : The presence of thiophene groups is often associated with antimicrobial activity, making this compound a candidate for further exploration in infectious disease treatment.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways, potentially acting as an inhibitor.
Case Studies and Research Findings
A number of studies have highlighted the biological potential of related compounds:
- Anticancer Studies : In one study, derivatives of hexahydroquinoline were evaluated for their ability to inhibit Polo-like kinase 1 (Plk1), a target in cancer therapy. Compounds similar to the target compound exhibited significant inhibitory activity (IC50 values around 4.4 μM) .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiophene and hexahydroquinoline moieties can enhance biological activity. For example, substituting different groups on the pyridine ring has been correlated with increased potency against cancer cell lines .
- Mechanistic Studies : Interaction studies indicate that the compound may disrupt cell cycle progression in cancer cells, leading to apoptosis . The mechanism involves binding to critical proteins that regulate cell division.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the hexahydroquinoline core through cyclization reactions.
- Introduction of thiophene and pyridine substituents via electrophilic aromatic substitution.
- Final amide formation to yield the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
